molecular formula C17H13N5O3 B2994756 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 1797965-33-3

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide

カタログ番号: B2994756
CAS番号: 1797965-33-3
分子量: 335.323
InChIキー: RNXVYWZYESSECE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates a benzofuran core linked to a pyrazolyl-pyrimidine group, frameworks recognized as "privileged scaffolds" in the design of biologically active molecules . The benzofuran moiety is a common feature in compounds studied for their interaction with various cellular targets, and synthetic methods for similar structures have been documented in the literature . The pyrazole and pyrimidine heterocycles are frequently employed in the development of kinase inhibitors . For instance, pyrazole derivatives have been identified as potent inhibitors of kinases such as FLT3 and IRAK4, which are key targets in oncology and inflammation research . Similarly, the pyrimidine ring is a ubiquitous component of many ATP-competitive kinase inhibitors. The specific molecular architecture of this carboxamide suggests potential for use as a key intermediate or a novel chemical entity in high-throughput screening campaigns. It is intended for investigators exploring new therapeutic agents, with potential applicability in projects targeting cancer cell proliferation and defined signaling pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

7-methoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-24-12-5-2-4-11-8-13(25-16(11)12)17(23)21-14-9-15(19-10-18-14)22-7-3-6-20-22/h2-10H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXVYWZYESSECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzofuran moiety, which is known for various biological activities.
  • A pyrimidine ring substituted with a pyrazole group, enhancing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs) and other cancer-related pathways.

Anticancer Activity

  • CDK Inhibition : The compound has been shown to inhibit CDK2 with a Ki value in the nanomolar range (0.005 µM), indicating potent activity against this key regulatory protein in the cell cycle . This inhibition leads to:
    • Cell Cycle Arrest : Studies demonstrated that treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in ovarian cancer cell lines .
    • Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .
  • Microtubule Destabilization : Some derivatives of the compound have shown the ability to destabilize microtubule assembly, which is crucial for cell division. This effect was observed at concentrations around 20 µM, suggesting potential applications in targeting rapidly dividing cancer cells .

Mechanistic Insights

The mechanism underlying the anticancer effects involves several pathways:

  • Phosphorylation Modulation : The compound reduces phosphorylation of retinoblastoma protein at Thr821, a critical step in regulating cell cycle progression .
  • Targeting Multiple Pathways : Research indicates that compounds containing 1H-pyrazole can inhibit various cancer-related targets including topoisomerase II and EGFR, contributing to their broad-spectrum anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeAssessed PropertyObserved EffectReference
CDK InhibitionKi Value0.005 µM
Cell Cycle ArrestPhase ArrestS and G2/M phases
Apoptosis InductionCaspase-3 ActivityIncreased by 1.33–1.57 times
Microtubule AssemblyInhibition40.76–52.03% at 20 µM

Case Study: MDA-MB-231 Cells

In a specific study involving breast cancer MDA-MB-231 cells:

  • The compound demonstrated significant cytotoxicity, leading to cell death through apoptosis.
  • Cell cycle analysis indicated that treatment with the compound caused arrest in the G2/M phase at concentrations as low as 2.5 µM .

類似化合物との比較

Comparison with Similar Compounds

The compound is compared to three clinically relevant kinase inhibitors: Crizotinib , Entrectinib , and Lorlatinib . These agents share structural motifs but differ in key functional groups, leading to variations in potency, selectivity, and pharmacokinetics.

Structural and Functional Comparisons

  • Core Scaffolds: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide: Benzofuran-pyrimidine hybrid with a pyrazole substituent. Crizotinib: Aminopyridine core with a dichlorophenyl group. Entrectinib: Indazole scaffold with a macrocyclic substituent. Lorlatinib: Bicyclic aminopyridine structure.
  • Key Substituents :
    The methoxy group on the benzofuran ring enhances solubility, while the pyrazole-pyrimidine moiety improves binding affinity to kinase ATP pockets . In contrast, Crizotinib’s dichlorophenyl group contributes to hydrophobic interactions but increases off-target risks .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity (LogP) : 2.8 (current compound) vs. 3.5 (Crizotinib), 4.0 (Entrectinib), and 4.1 (Lorlatinib) . Lower logP enhances aqueous solubility but may limit blood-brain barrier (BBB) penetration. Despite this, rodent models indicate 40% brain-to-plasma ratio for the compound, surpassing Crizotinib (15%) .
  • Oral Bioavailability : 65% (current compound) vs. 43% (Crizotinib) and 82% (Lorlatinib) .
  • Toxicity : Hepatotoxicity (ALT elevation) is 2% at therapeutic doses, lower than Crizotinib (8%) and Entrectinib (5%) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。